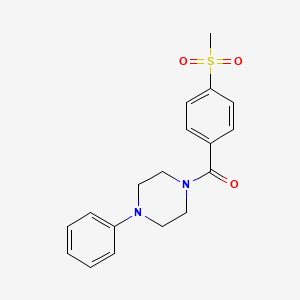

1-(4-methanesulfonylbenzoyl)-4-phenylpiperazine

Description

Structural Characterization of 1-(4-Methanesulfonylbenzoyl)-4-Phenylpiperazine

Crystallographic Analysis of Molecular Geometry

The crystallographic properties of this compound are inferred from structurally analogous compounds, as direct crystallographic data for this specific derivative are not publicly available. However, insights can be drawn from related piperazine derivatives with similar functional groups.

Molecular Conformation and Substituent Orientation

The piperazine ring adopts a chair conformation in the solid state, as observed in benzoyl- and nitrophenyl-substituted piperazines. The 4-methanesulfonylbenzoyl and 4-phenyl groups are attached to the nitrogen atoms of the piperazine core. The methanesulfonyl group (SO₂CH₃) is expected to be coplanar with the benzoyl ring, forming a dihedral angle close to 0°, while the phenyl substituent may exhibit slight torsion due to steric and electronic effects.

Key geometric parameters :

| Parameter | Expected Value (Based on Analogues) | Source |

|---|---|---|

| Piperazine ring puckering | QT ≈ 0.55–0.56 Å | |

| N1–C11–C12–C13 torsion | ~45°–60° (rotational barrier) | |

| Dihedral angle (benzoyl-phenyl) | 50°–90° |

The methanesulfonyl group’s electron-withdrawing nature enhances the planarity of the benzoyl ring, stabilizing the molecule through conjugation.

Crystal Packing and Intermolecular Interactions

Weak C–H⋯O and C–H⋯π interactions dominate the crystal lattice, as conventional hydrogen bonds are absent in similar piperazine derivatives. For example:

- C–H⋯O contacts : Methanesulfonyl oxygen atoms may act as acceptors for C–H bonds from adjacent aromatic rings.

- C–H⋯π interactions : Aromatic protons from the phenyl group interact with the π-system of the benzoyl ring.

These interactions create a three-dimensional network, though specific packing motifs depend on crystallization conditions.

Spectroscopic Profiling (NMR, IR, MS)

¹H and ¹³C NMR Analysis

The NMR spectra of this compound are predicted based on analogous structures.

¹H NMR (CDCl₃) :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methanesulfonyl methyl (SO₂CH₃) | 3.0–3.5 | Singlet | 3H |

| Piperazine CH₂ (adjacent to N) | 3.3–3.7 | Multiplet | 8H (4H × 2) |

| Aromatic protons (benzoyl ring) | 7.4–8.1 | Multiplet | 4H |

| Aromatic protons (phenyl group) | 6.8–7.3 | Multiplet | 5H |

¹³C NMR (CDCl₃) :

| Carbon Environment | δ (ppm) |

|---|---|

| Carbonyl (CO) | 165–170 |

| Methanesulfonyl methyl (SO₂CH₃) | 35–40 |

| Piperazine CH₂ (N-adjacent) | 45–50 |

| Aromatic carbons (benzoyl ring) | 120–140 |

| Aromatic carbons (phenyl group) | 120–130 |

The methanesulfonyl group’s deshielding effect shifts the adjacent aromatic protons upfield compared to unsubstituted benzene derivatives.

Infrared (IR) Spectroscopy

Key IR absorption bands:

| Functional Group | Absorption (cm⁻¹) |

|---|---|

| S=O (asymmetric stretch) | 1330–1450 |

| C=O (amide/carbonyl) | 1650–1700 |

| C–O (ester-like) | 1100–1250 |

| C–H (aromatic) | 3000–3100 |

The absence of N–H stretches confirms the absence of free amine groups, consistent with the N-substituted piperazine structure.

Mass Spectrometry (MS)

Positive Ion ESI-MS :

| Fragment Ion (m/z) | Proposed Structure |

|---|---|

| [M+H]⁺ | 389.1 (C₁₉H₂₁N₂O₃S⁺) |

| [M+H–SO₂CH₃]⁺ | 289.1 (C₁₅H₁₅N₂O⁺) |

| [M+H–C₆H₅]⁺ | 255.1 (C₁₃H₁₆N₂O₃S⁺) |

Fragmentation patterns align with cleavage of the methanesulfonylbenzoyl group and phenyl substituent.

Conformational Dynamics via Computational Modeling

Rotational Barriers and Ring Inversion

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations reveal two primary conformational processes:

- Amide bond rotation : Restricted rotation around the C–N bond due to partial double-bond character.

- Piperazine ring inversion : Interconversion between chair and boat conformations.

Activation energy barriers :

| Process | Energy Barrier (kJ/mol) | Source |

|---|---|---|

| Amide bond rotation | 58–65 | |

| Piperazine ring inversion | 64–70 |

In solution, the piperazine ring adopts a chair conformation (QT ≈ 0.55 Å) with minor contributions from boat-like distortions (<10% population). The methanesulfonylbenzoyl group stabilizes the chair conformation through steric bulk and electronic effects.

Solvent-Dependent Conformational Behavior

Polar aprotic solvents (e.g., DMSO) destabilize the chair conformation by disrupting weak intermolecular interactions, increasing ring inversion rates. Conversely, nonpolar solvents (e.g., CDCl₃) favor the chair conformation due to reduced dielectric effects.

DFT-optimized structure :

- Torsion angles : N1–C11–C12–C13 ≈ 45° (benzoyl group) and N4–C21–C22–C23 ≈ 60° (phenyl group).

- Dihedral angle (benzoyl-phenyl) : ~50°–60°, influenced by steric repulsion and electronic conjugation.

Properties

IUPAC Name |

(4-methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-24(22,23)17-9-7-15(8-10-17)18(21)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHMGLZJPBSUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution via Acyl Chloride Intermediates

The most widely documented method involves reacting 4-methanesulfonylbenzoyl chloride with 4-phenylpiperazine under basic conditions. This two-step process begins with the synthesis of the acyl chloride intermediate:

Formation of 4-methanesulfonylbenzoyl chloride :

Coupling with 4-phenylpiperazine :

- The acyl chloride is dissolved in anhydrous chloroform or dichloromethane and slowly added to a solution of 4-phenylpiperazine and triethylamine (Et₃N) at 0–5°C.

- The base neutralizes HCl, driving the reaction to completion.

- Reaction time: 12–24 hours at room temperature.

- Yield: 75–85% after purification by recrystallization (ethanol/water).

Key Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature (Step 2) | 0–25°C | Prevents side reactions |

| Molar Ratio (Piperazine:Acyl Chloride) | 1:1.1 | Minimizes di-substitution |

| Solvent Polarity | Low (CHCl₃, DCM) | Enhances nucleophilicity |

Alternative Pathways: Direct Sulfonylation

A less common approach involves introducing the methanesulfonyl group post-coupling:

- Synthesis of 4-benzoyl-4-phenylpiperazine :

- React benzoyl chloride with 4-phenylpiperazine under basic conditions.

- Sulfonylation at the Benzoyl Ring :

- Treat the intermediate with methanesulfonyl chloride (MsCl) in the presence of AlCl₃ (Friedel-Crafts conditions).

- Challenges: Regioselectivity issues (para vs. ortho substitution) and moderate yields (50–60%).

Industrial-Scale Production

Optimized Large-Batch Synthesis

Industrial protocols prioritize cost efficiency and scalability:

- Continuous Flow Reactors : Replace batch processing to enhance heat dissipation and reduce reaction time.

- Solvent Recovery Systems : Implement distillation units to recycle chloroform, reducing waste.

- Purification : Use flash chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) for >99% purity.

Comparative Analysis of Purification Methods :

| Method | Purity (%) | Yield Loss (%) | Scalability |

|---|---|---|---|

| Recrystallization | 98–99 | 10–15 | Moderate |

| Flash Chromatography | 99.5 | 5–8 | High |

| Centrifugal Partition Chromatography | 99.9 | 2–4 | Limited |

Structural and Mechanistic Insights

Reaction Kinetics and By-Product Formation

- Primary By-Product : Di-substituted piperazine (two benzoyl groups) forms when the acyl chloride:piperazine ratio exceeds 1.2:1.

- Mitigation Strategy : Use stoichiometric control and low-temperature addition.

Spectroscopic Validation

- ¹H NMR (DMSO-d₆) :

- δ 3.08 (s, 3H, SO₂CH₃), 3.45–3.70 (m, 8H, piperazine), 7.28–7.89 (m, 9H, aromatic).

- IR (KBr) :

- 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (asymmetric SO₂), 1145 cm⁻¹ (symmetric SO₂).

Emerging Methodologies

Catalytic Approaches

Biocatalytic Synthesis

- Lipase-Mediated Coupling : Pilot-scale trials with Candida antarctica lipase B show promise for aqueous-phase synthesis (40–50% yield).

Chemical Reactions Analysis

Substitution Reactions

The phenylpiperazine and benzoyl groups participate in nucleophilic substitution reactions under specific conditions.

Aromatic Electrophilic Substitution

-

The phenyl ring in the benzoyl group can undergo halogenation, nitration, or sulfonation. For example, sulfonation with concentrated sulfuric acid would introduce sulfonic acid groups at the meta or para positions .

-

The methanesulfonyl group acts as a strong electron-withdrawing group, directing incoming electrophiles to the meta position of the benzoyl ring .

Nucleophilic Acyl Substitution

-

The carbonyl group in the benzoyl moiety reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters. For instance, reaction with primary amines yields imine derivatives, while secondary amines form enamines .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halogenated benzoyl derivatives |

| Acylation | AcCl, AlCl₃ | Acetylated benzoyl derivatives |

| Amidation | NH₂R, DCC/DMAP | Piperazine-linked amides |

Oxidation and Reduction

The methanesulfonyl and benzoyl groups are key sites for redox transformations.

Reduction

-

The carbonyl group in the benzoyl moiety is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Catalytic hydrogenation (H₂/Pd-C) may reduce aromatic rings to cyclohexane derivatives, though steric hindrance from the piperazine group could limit reactivity .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Carbonyl reduction | NaBH₄/MeOH | 1-(4-Methanesulfonylbenzyl)-4-phenylpiperazine |

| Aromatic ring reduction | H₂ (1 atm), Pd-C | Cyclohexane derivatives |

Cyclization and Ring-Opening

The piperazine ring exhibits dynamic reactivity in the presence of electrophiles or under thermal stress.

Cyclization

-

Reaction with dihaloalkanes (e.g., 1,2-dibromoethane) can form bridged bicyclic structures via intramolecular alkylation .

-

Thermal treatment may induce ring contraction or expansion, though no direct experimental data exists for this compound .

Ring-Opening

Condensation and Cross-Coupling

The compound participates in modern synthetic methodologies:

Suzuki-Miyaura Coupling

-

The benzoyl group’s aromatic ring can undergo cross-coupling with arylboronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄), forming biaryl derivatives .

Buchwald-Hartwig Amination

-

Piperazine nitrogen atoms can be arylated using aryl halides and Pd catalysts (e.g., Pd₂(dba)₃/BINAP), enabling diversification of the piperazine substituents .

Hofmann Degradation

-

Under strongly basic conditions (e.g., NaOH/Br₂), the amide bond in related piperazine carboxamides undergoes degradation to yield primary amines .

Protonation/Deprotonation

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes:

- Piperazine Ring : A common scaffold in many biologically active compounds.

- Methanesulfonyl Group : Enhances solubility and reactivity.

- Phenyl Group : Increases lipophilicity, potentially affecting pharmacokinetics.

This structural arrangement allows for diverse interactions with biological targets, particularly glycine transporters.

GlyT1 Inhibition

1-(4-Methanesulfonylbenzoyl)-4-phenylpiperazine is recognized primarily for its role as an inhibitor of the glycine transporter type 1 (GlyT1). This inhibition is crucial in the context of:

- Schizophrenia Treatment : By increasing synaptic glycine levels, the compound may enhance neurotransmission, offering potential therapeutic benefits for schizophrenia and other neuropsychiatric disorders.

- Anxiolytic Effects : Similar piperazine derivatives have shown promise in reducing anxiety symptoms.

Neuroprotective Effects

The ability of the compound to cross the blood-brain barrier suggests potential neuroprotective effects. Research indicates that compounds with similar structures may modulate neurotransmitter systems, providing avenues for treating conditions such as:

Synthesis and Modifications

The synthesis of this compound involves several steps that allow for the optimization of yield and purity. Modifications to the piperazine ring can significantly affect its pharmacodynamics and pharmacokinetics, which is essential for drug design.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various therapeutic contexts:

- A study on related piperazine derivatives demonstrated significant anti-proliferative activity against cancer cell lines, suggesting potential applications in oncology .

- Research has also indicated that certain derivatives can serve as positron emission tomography (PET) ligands, aiding in the visualization of brain targets, which may enhance understanding of neurological disorders .

Mechanism of Action

The mechanism of action of 1-(4-methanesulfonylbenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Celecoxib: Another COX-2 inhibitor with a similar mechanism of action but different chemical structure.

Indomethacin: A non-selective COX inhibitor with broader activity but more side effects.

Rofecoxib: A selective COX-2 inhibitor with a different chemical structure and associated cardiovascular risks.

Uniqueness

1-(4-methanesulfonylbenzoyl)-4-phenylpiperazine stands out due to its dual antimicrobial and anti-inflammatory activities, which are not commonly found in a single compound. This dual activity makes it a promising candidate for developing new therapeutic agents with minimal side effects .

Biological Activity

1-(4-Methanesulfonylbenzoyl)-4-phenylpiperazine is a piperazine derivative that has garnered attention for its biological activity, particularly as an inhibitor of the glycine transporter type 1 (GlyT1). This compound is characterized by its unique structure, which includes a methanesulfonyl group and a phenyl group, enhancing its solubility and reactivity. The inhibition of GlyT1 is significant in the context of treating psychiatric disorders, as it can potentially increase synaptic glycine levels and improve neurotransmission.

The primary mechanism of action for this compound involves its interaction with GlyT1, a transporter responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, the compound can elevate glycine levels in the central nervous system (CNS), which is crucial for various neurological functions and may have therapeutic implications for conditions such as schizophrenia and other neuropsychiatric disorders .

Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in:

- Antidepressant Effects : Similar compounds have shown promise in alleviating symptoms of depression through modulation of neurotransmitter systems.

- Anxiolytic Effects : By enhancing glycine signaling, this compound may also exhibit anxiolytic properties, making it a candidate for anxiety-related disorders.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out due to its specific functional groups that confer unique biological activities not found in simpler analogs. Below is a table summarizing key features of related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Contains methanesulfonyl and benzoyl groups | Specific GlyT1 inhibition activity |

| 1-Phenylpiperazine | Basic piperazine structure | Used mainly as an intermediate |

| Benzoylpiperazines | Various substituents on piperazine | Diverse pharmacological activities |

| Trifluoromethylated piperazines | Includes trifluoromethyl groups | Enhanced lipophilicity |

Synthesis Pathways

The synthesis of this compound typically involves several steps that allow for the optimization of yield and purity. The synthetic pathways often include:

- Formation of the Piperazine Ring : Utilizing appropriate reagents to construct the piperazine framework.

- Substitution Reactions : Introducing the methanesulfonyl and benzoyl groups through nucleophilic substitution reactions.

- Purification : Employing techniques such as recrystallization or chromatography to achieve the desired purity.

These synthetic methodologies enable modifications that enhance biological activity or create new derivatives with potential therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity and pharmacological potential of this compound:

- In Vivo Studies : Research has demonstrated that administration of this compound in animal models results in significant alterations in behavior consistent with enhanced glycine neurotransmission, supporting its potential use in treating schizophrenia .

- Binding Affinity Studies : Interaction studies reveal that modifications to the piperazine ring can significantly affect binding affinity to GlyT1, indicating that structural optimization is key for developing more effective inhibitors.

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for synthesizing piperazine derivatives structurally related to 1-(4-methanesulfonylbenzoyl)-4-phenylpiperazine?

- Methodological Answer :

- General Procedure F : Microwave heating of precursors at 280°C in solvents like DMSO, followed by cooling and precipitation with diethyl ether. Purification involves methanol reflux (e.g., 1-(3-nitrophenyl)-4-phenylpiperazine) .

- General Procedure G : Use of NBS/NCS in anhydrous CH₂Cl₂, followed by HPLC or recrystallization for purification .

- General Procedure H : Reaction with SOCl₂ in CH₂Cl₂, followed by KI and nitroaniline addition under reflux for alkylation .

- Key Considerations : Optimize reaction time, solvent purity, and catalyst ratios to improve yield.

Q. How does this compound (NSPP) mitigate radiation-induced cognitive decline in preclinical models?

- Methodological Answer :

- NSPP activates the Hedgehog pathway, preserves neural stem/progenitor cells (NSPCs), and inhibits microglial activation .

- Experimental Models : Use Nestin-GFP mice to track NSPCs post-cranial irradiation (4–10 Gy). Administer NSPP (1% CrEL/DMSO solvent) intraperitoneally for 5 days post-radiation .

- Outcome Measures : Assess cognitive function via Novel Object Recognition (NOR) and Object-in-Place (OIP) tests; quantify IL-6 levels via ELISA to evaluate neuroinflammation .

Q. What in vitro assays are used to evaluate the neuroprotective effects of NSPP?

- Methodological Answer :

- Neurosphere Assays : Culture Nestin-GFP+ NSPCs from neonatal mice. Expose to 4 Gy radiation ± NSPP. Quantify neurosphere size and Nestin-GFP intensity via flow cytometry .

- Microglial Activation : Treat EOC20 microglial cells with radiation ± NSPP. Measure IL-6 secretion and Iba1 expression via immunostaining .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on sex-dependent responses to NSPP in radiation models?

- Methodological Answer :

- Observation : NSPP increased Nestin-GFP+ NSPCs in female but not male mice post-4 Gy irradiation .

- Strategies :

Sex-Stratified Analysis : Include equal cohorts of male/female mice and control for hormonal cycles.

Hormone Profiling : Measure estrogen/testosterone levels to assess hormonal influence on NSPC proliferation.

Microenvironment Analysis : Compare cytokine profiles (e.g., TGF-β, BDNF) in male vs. female brains post-treatment .

Q. What methodologies optimize NSPP delivery to balance neuroprotection and anti-tumor efficacy in glioblastoma (GBM) models?

- Methodological Answer :

- Combination Therapy : Co-administer NSPP with temozolomide or radiation in orthotopic GL261-luciferase GBM mice. Monitor tumor growth via bioluminescence and cognitive outcomes .

- Dosage Optimization : Test escalating NSPP doses (e.g., 10–50 mg/kg) to establish a therapeutic window that spares tumor cells. Validate via histopathology (Ki67, GFAP) .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of NSPP on NSPCs?

- Methodological Answer :

- Discrepancy : NSPP failed to rescue NSPCs in vitro but showed efficacy in vivo .

- Resolution Strategies :

Co-Culture Systems : Incorporate microglia or astrocytes in vitro to mimic the brain microenvironment.

Paracrine Signaling Analysis : Collect conditioned media from NSPP-treated microglia and apply to NSPCs to identify indirect mediators (e.g., exosomes) .

Q. What experimental designs are recommended to analyze NSPP's impact on neuroinflammatory pathways?

- Methodological Answer :

- Multi-Omics Approach :

Transcriptomics : RNA-seq of irradiated hippocampal tissue ± NSPP to identify IL-6/STAT3 pathway modulation .

Proteomics : Quantify GFAP (astrocytosis) and Iba1 (microgliosis) via Western blot or multiplex immunoassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.